2-Cyclopropylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNYZWEQWPWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropylnicotinic Acid and Its Analogs
Strategies for Constructing the Cyclopropane (B1198618) Ring in Nicotinic Acid Frameworks
The introduction of a cyclopropyl (B3062369) group onto a nicotinic acid scaffold can be achieved either by forming the cyclopropane ring on a pre-existing pyridine (B92270) structure or by constructing the pyridine ring from a cyclopropyl-containing precursor. The following sections detail prominent methods focused on the former approach.
Intramolecular cycloalkylation provides a direct method for forming cyclopropane rings through the formation of a carbon-carbon bond via a nucleophilic substitution reaction. This strategy typically involves a precursor molecule containing both a nucleophilic center and a suitable leaving group in a 1,3-relationship.
A common approach is the SN2-type intramolecular nucleophilic substitution. For instance, an enone precursor can be treated with a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS). rsc.org The base deprotonates the α-carbon of the enone, generating an enolate which then acts as the intramolecular nucleophile, attacking a carbon bearing a leaving group to close the three-membered ring. This method can offer high stereochemical control, yielding the desired cyclopropane product exclusively. rsc.org The successful application of this method relies on the careful design and synthesis of the acyclic precursor to ensure the correct geometry for ring closure.
Catalytic methods for cyclopropanation are highly valuable as they can offer high levels of stereoselectivity and efficiency. Biocatalysis, in particular, has emerged as a powerful tool for these transformations.
Recent studies have demonstrated the use of hemoproteins, such as engineered myoglobin variants, as effective biocatalysts for the stereoselective synthesis of pyridine-functionalized cyclopropanes. nih.govwpmucdn.comacs.orgnih.gov This method utilizes pyridotriazoles (PyTz) as stable and accessible carbene precursors. nih.govwpmucdn.comnih.gov The enzyme activates the pyridotriazole, mediating a carbene transfer to a variety of olefin substrates, including both electron-rich and electron-deficient ones. nih.govwpmucdn.comacs.orgnih.gov This biocatalytic approach is noted for its high activity and stereoselectivity, offering an enantiodivergent route to the desired cyclopropane products. nih.govwpmucdn.com
| Olefin Substrate | Biocatalyst | Product Yield | Stereoselectivity |
| 4-Bromo-styrene | Mb | Good | High |
| 4-Bromo-styrene | Mb(L29V,F33V,H64V,V68F) | Good | High (opposite enantiomer) |
| Styrene | Mb | 8% | High |
This interactive table summarizes representative results from biocatalytic cyclopropanation studies. Data derived from multiple sources. nih.govwpmucdn.com
The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. nih.gov The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a concerted fashion to form the cyclopropane ring. wikipedia.orgnrochemistry.com A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org
The reaction is tolerant of many functional groups and can be applied to precursors of nicotinic acid that contain a double bond. nrochemistry.com For substrates containing directing groups, such as allylic alcohols, the zinc carbenoid can complex with the hydroxyl group, leading to cyclopropanation on the same face of the molecule. organic-chemistry.org This directing effect provides a powerful tool for controlling the stereochemistry of the product. Various modifications of the reagent, such as the Furukawa modification using diethylzinc (Et₂Zn), have been developed to improve reactivity and substrate scope. wikipedia.org
| Substrate Type | Reagents | Key Feature |
| Unfunctionalized Alkene | Et₂Zn, CH₂I₂ | General applicability |
| Allylic Alcohol | Zn(Cu), CH₂I₂ | Hydroxyl-directed delivery |
| Vinyl Ether | Et₂Zn, CH₂I₂ | High yields for electron-rich alkenes |
This interactive table highlights different applications of the Simmons-Smith reaction. Data derived from multiple sources. nih.govwikipedia.orgorganic-chemistry.org
The Corey-Chaykovsky and Kulinkovich reactions are powerful named reactions for the synthesis of three-membered rings, applicable to precursors of 2-cyclopropylnicotinic acid.
Corey-Chaykovsky Reaction: This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound to produce a cyclopropane. organic-chemistry.orgnrochemistry.com Stabilized ylides, such as dimethyloxosulfonium methylide (Corey's ylide), typically undergo a 1,4-conjugate addition to the enone, followed by an intramolecular ring-closing displacement of the dimethyl sulfoxide leaving group to form the cyclopropane ring. organic-chemistry.orgadichemistry.com This strategy has been successfully applied in the synthesis of nicotinic acid analogs. For example, the cyclopropyl moiety of 6-[1-(Aryl)cyclopropyl]nicotinic acid derivatives has been constructed by treating an alkene precursor with trimethylsulfoxonium iodide and potassium tert-butoxide. nih.gov
Kulinkovich Reaction: The Kulinkovich reaction provides a route to cyclopropanols from carboxylic esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. nrochemistry.comorganic-chemistry.org The mechanism involves the in-situ formation of a titanacyclopropane intermediate from the titanium catalyst and two equivalents of the Grignard reagent. organic-chemistry.org This intermediate then reacts with the ester to form the cyclopropanol product. organic-chemistry.org The resulting cyclopropanol can serve as a versatile intermediate, which can be further transformed (e.g., through dehydroxylation) to yield the desired cyclopropyl group on a nicotinic acid precursor. A variation, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org
| Reaction | Substrate | Reagent(s) | Product |
| Corey-Chaykovsky | α,β-Unsaturated Ketone | Dimethylsulfoxonium methylide | Cyclopropyl Ketone |
| Kulinkovich | Carboxylic Ester | EtMgBr, Ti(OiPr)₄ | 1-Substituted Cyclopropanol |
| Kulinkovich-de Meijere | N,N-Dialkylamide | EtMgBr, Ti(OiPr)₄ | N,N-Dialkylcyclopropylamine |
This interactive table compares the applications of the Corey-Chaykovsky and Kulinkovich reactions. Data derived from multiple sources. adichemistry.comorganic-chemistry.orgorganic-chemistry.org
While the Horner-Wadsworth-Emmons (HWE) reaction is predominantly known for the synthesis of alkenes, variations of this reaction can be employed to construct cyclopropane rings. These methods typically involve modified phosphonate reagents that facilitate a tandem reaction sequence leading to the three-membered ring.
One such approach utilizes stabilized HWE phosphonates in reactions with 1,2-dioxines. The phosphonate is sufficiently nucleophilic to open the dioxine ring, and the subsequent intramolecular reaction sequence leads to the formation of diastereomerically pure di- and trisubstituted cyclopropanes in high yields. acs.org Another strategy, known as the homologous HWE reaction, provides a stereoselective method for synthesizing cyclopropanecarboxylates. rsc.org In this process, α-phosphono-γ-lactones are treated with a base like sodium ethoxide, which induces a rearrangement and elimination to form the corresponding ethyl cyclopropanecarboxylates. rsc.org This method is an attractive alternative for constructing cyclopropanes that bear an electron-withdrawing group, a common feature in precursors for nicotinic acid synthesis.
Cycloaddition reactions are fundamental in synthetic chemistry for ring construction. While [4+2] cycloadditions (Diels-Alder reactions) are commonly used to build the pyridine ring itself from acyclic precursors acsgcipr.orgrsc.org, the formation of the cyclopropane ring is typically achieved through [2+1] cycloadditions.
In the context of synthesizing this compound, the most relevant cycloadditions are those that form the three-membered ring. The previously discussed catalytic cyclopropanation and Simmons-Smith reactions can be mechanistically viewed as formal [2+1] cycloadditions of a carbene or carbenoid to an alkene. Once the cyclopropylpyridine scaffold is formed, it can participate in further cycloaddition reactions. For instance, cyclopropyl pyridines can undergo a pyridine-boryl radical-catalyzed [3+2] cycloaddition with alkenes, demonstrating the utility of the cyclopropyl group in facilitating further skeletal diversification. researchgate.net However, for the primary construction of the cyclopropane ring on a nicotinic acid framework, carbene-based [2+1] cycloadditions remain the most direct and widely applied cycloaddition strategy.
Michael-Initiated Ring-Closure (MIRC) Cyclopropanation Mechanisms
The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful and versatile method for the stereoselective synthesis of cyclopropane rings. rsc.orgresearchgate.net The mechanism involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution, effectively forming a three-membered ring in a controlled manner. nih.gov
Michael Addition: A nucleophile (the Michael donor) adds to an electron-deficient alkene (the Michael acceptor). The acceptor is specifically designed to have a good leaving group on the carbon atom beta to the electron-wthdrawing group.
Intramolecular Cyclization: The intermediate enolate generated from the Michael addition then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the leaving group. This nucleophilic attack displaces the leaving group and closes the three-membered ring, forming the cyclopropane derivative.
This methodology is highly valued for its ability to generate substituted cyclopropanes with a high degree of diastereoselectivity. researchgate.net The reaction tolerates a wide range of functional groups on both the Michael donor and acceptor, allowing for the synthesis of diverse and complex cyclopropane structures. researchgate.net Enantioselective versions of the MIRC reaction have also been developed, providing access to chiral cyclopropane derivatives. rsc.orgresearchgate.net
Table 1: Key Components in a General MIRC Reaction
| Component | Role | Common Examples |
|---|---|---|
| Michael Donor | Nucleophile | Malonates, cyanoacetates, phosphonates, organometallic reagents |
| Michael Acceptor | Electrophilic Alkene | α,β-unsaturated ketones, esters, or nitriles with a leaving group at the β-position |
| Leaving Group | Displaced group | Halides (Br, Cl), Tosylates |
| Base/Catalyst | Initiates reaction | Alkoxides, hydrides, organocatalysts |
Incorporation of Cyclopropyl Moieties via Key Building Blocks
An alternative and widely used strategy for synthesizing this compound and its analogs involves the use of key building blocks that already contain the cyclopropyl moiety. acs.org This approach leverages the commercial availability or straightforward synthesis of simple cyclopropane-containing reagents, which can then be attached to a pre-functionalized pyridine ring.
Cyclopropylamine is a valuable precursor in medicinal chemistry and serves as a key building block for introducing a cyclopropylamino group. longdom.org Its utility lies in its ability to act as a nucleophile in substitution reactions. For the synthesis of this compound analogs, a common pathway involves the nucleophilic aromatic substitution of a 2-halonicotinic acid, such as 2-chloronicotinic acid.
In a typical reaction, 2-chloronicotinic acid is treated with cyclopropylamine, often in the presence of a base and sometimes a catalyst, to facilitate the displacement of the chloride. This method is analogous to the synthesis of other 2-(amino)nicotinic acids and can be an efficient route to 2-(cyclopropylamino)nicotinic acid derivatives. nih.gov The reactivity of cyclopropylamine makes it a cornerstone in the synthesis of various therapeutic agents, including antidepressants and antiviral drugs. longdom.org
Cyclopropanesulfonamide is another important building block used to incorporate the cyclopropyl moiety into larger molecules. acs.org While it can be used to form sulfonamide linkages, its role as a synthetic precursor can also be adapted for C-C bond formation through more advanced synthetic transformations, such as directed metalation followed by cross-coupling. The stability and defined structure of cyclopropanesulfonamide make it a reliable component in multi-step synthetic sequences common in pharmaceutical development.
Cyclopropanecarbonyl chloride is a highly reactive and versatile reagent for introducing the cyclopropylcarbonyl group onto a molecule. sigmaaldrich.comsigmaaldrich.com As an acyl chloride, it readily participates in acylation reactions with a wide range of nucleophiles. It can be prepared from cyclopropanecarboxylic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. google.comchemicalbook.com
Its applications in synthesis include:
Friedel-Crafts Acylation: Reaction with aromatic or heteroaromatic systems to form cyclopropyl ketones.
Amide Formation: Reaction with amines to produce cyclopropylcarboxamides.
Ester Formation: Reaction with alcohols to yield cyclopropyl esters.
For the synthesis of derivatives related to this compound, cyclopropanecarbonyl chloride could be used to acylate a suitably modified pyridine precursor. chemicalbook.com
Table 2: Properties of Cyclopropanecarbonyl Chloride
| Property | Value |
|---|---|
| CAS Number | 4023-34-1 sigmaaldrich.com |
| Molecular Formula | C₄H₅ClO chemicalbook.com |
| Molecular Weight | 104.53 g/mol sigmaaldrich.com |
| Boiling Point | 119 °C sigmaaldrich.com |
| Density | 1.152 g/mL at 25 °C sigmaaldrich.com |
Cyclopropylmagnesium bromide is a Grignard reagent used for introducing the cyclopropyl group via nucleophilic addition or cross-coupling reactions. sigmaaldrich.comsdfine.com It is typically supplied as a solution in a solvent like tetrahydrofuran (THF). sigmaaldrich.com This organometallic reagent can react with various electrophiles, making it a valuable tool for forming carbon-carbon bonds.
A primary application is in transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi, or Suzuki-Miyaura coupling after transmetalation to a zinc or boron species) with a halogenated pyridine, such as a 2-bromo or 2-chloronicotinic acid ester. sigmaaldrich.comresearchgate.net This allows for the direct and efficient formation of the C-C bond between the pyridine ring and the cyclopropyl group. The reaction of cyclopropylmagnesium bromide with an appropriate precursor is a key step in the preparation of certain oxidosqualene cyclase (OSC) inhibitors. sigmaaldrich.com
Advanced Synthetic Transformations for Functionalizing this compound Derivatives
Once the this compound core structure is synthesized, it can be further modified to create a library of analogs with diverse properties. These advanced transformations typically target the carboxylic acid group or the pyridine ring.
A common and important functionalization is the conversion of the carboxylic acid to an amide. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted nicotinamide derivative. This two-step, one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships in drug discovery programs. mdpi.com
Further modifications can include substitutions at other positions on the pyridine ring, provided they are not sterically hindered by the cyclopropyl group. These reactions might involve electrophilic aromatic substitution if the ring is sufficiently activated, or more commonly, directed ortho-metalation followed by quenching with an electrophile.
Grignard Reactions
Grignard reactions offer a versatile method for forming carbon-carbon bonds. In the context of synthesizing analogs of this compound, a key application is the Kulinkovich-Szymoniak reaction, which utilizes Grignard reagents to construct primary cyclopropylamines from nitriles. youtube.comdavuniversity.orglibretexts.orgyoutube.com
This reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a titanium(IV) alkoxide like titanium(IV) isopropoxide. youtube.com This intermediate then reacts with a nitrile. For the synthesis of an analog, a 2-cyanopyridine derivative could serve as the nitrile substrate. The subsequent treatment of the resulting azatitanacyclopentene intermediate with a Lewis acid, such as boron trifluoride etherate, facilitates rearrangement to the desired primary cyclopropylamine. youtube.comdavuniversity.org
This methodology allows for the conversion of readily available pyridinecarbonitriles into novel cyclopropylamine analogs, which are valuable building blocks in medicinal chemistry. davuniversity.org The reaction can be adapted to use various substituted Grignard reagents, leading to 1,2-disubstituted cyclopropylamine products. youtube.com
Table 1: Key Features of the Kulinkovich-Szymoniak Reaction for Cyclopropylamine Synthesis
| Feature | Description |
| Substrates | Nitriles (e.g., 2-Cyanopyridine), Grignard Reagents (e.g., EtMgBr) |
| Key Reagent | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) |
| Intermediate | Titanacyclopropane |
| Final Step | Lewis acid (e.g., BF₃·OEt₂) mediated rearrangement |
| Product | Primary Cyclopropylamine |
Henry Nitroaldol Reactions
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). youtube.comsaskoer.ca The resulting β-nitro alcohols are highly versatile intermediates that can be converted into other functional groups, such as nitroalkenes via dehydration, β-amino alcohols via reduction of the nitro group, or α-nitro ketones through oxidation. youtube.comsaskoer.ca
In the synthesis of this compound analogs, the Henry reaction can be envisioned as a key step to introduce functionalized side chains. For instance, a pyridine-2-carboxaldehyde could react with nitrocyclopropane in the presence of a base to form a cyclopropyl-substituted β-nitro alcohol. Subsequent chemical transformations of this intermediate could lead to a variety of analogs.
Alternatively, the reduction of the nitro group in the Henry product provides a direct route to β-amino alcohol analogs. These compounds are important precursors for various biologically active molecules. nptel.ac.in The reaction can be performed under various conditions, and asymmetric versions have been developed to control the stereochemistry of the newly formed chiral centers. youtube.com
Scheme 1: Proposed Henry Reaction for Synthesis of a this compound Analog
Meerwein-Ponndorf-Verley Reductions
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. wikipedia.org The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst, with an alcohol like isopropanol serving as the hydride donor. wikipedia.orgalfa-chemistry.com The process is revered for its mild conditions and high tolerance for other functional groups, such as carbon-carbon double bonds, nitro groups, and halogens, which remain unaffected during the reduction. alfa-chemistry.com
The mechanism proceeds through a six-membered cyclic transition state where the aluminum alkoxide coordinates to the carbonyl oxygen, facilitating a hydride transfer from the sacrificial alcohol to the carbonyl carbon. organic-chemistry.orgacsgcipr.org The reaction is reversible, and its direction is typically controlled by using a large excess of the sacrificial alcohol and removing the resulting ketone (e.g., acetone) by distillation to drive the equilibrium toward the desired product. organic-chemistry.orgacsgcipr.org
In the context of synthesizing analogs of this compound, the MPV reduction could be a crucial step for converting a 2-acylnicotinic acid derivative into a chiral alcohol intermediate. For instance, the reduction of a 2-ketone substituted pyridine can provide a secondary alcohol, which can be a precursor for further functionalization. The reaction's applicability to aromatic and heteroaromatic ketones makes it a suitable tool for modifying pyridine-based substrates. nih.gov
| Substrate | Reductant | Base | Product | Yield (%) |
|---|---|---|---|---|
| Acetophenone | (±)-1-Phenylethanol | K₃PO₄ | 1-Phenylethanol | 88 |
| 4'-Methoxyacetophenone | (±)-1-Phenylethanol | K₃PO₄ | 1-(4-Methoxyphenyl)ethanol | 91 |
| tert-Butyl phenyl ketone | (±)-1-Phenylethanol | K₃PO₄ | 2,2-Dimethyl-1-phenylpropan-1-ol | 83 |
| α-Tetralone | (±)-1-Phenylethanol | K₃PO₄ | α-Tetralol | 86 |
Passerini and Paternò-Büchi Reactions
Passerini Reaction
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org This multicomponent approach is highly atom-economical and allows for the rapid construction of complex molecules from simple starting materials. organic-chemistry.org The reaction is believed to proceed through a cyclic transition state, especially in aprotic solvents, where hydrogen bonding plays a key role. organic-chemistry.org
For the synthesis of this compound analogs, the Passerini reaction offers a direct route to highly functionalized pyridine derivatives. For example, a pyridine-2-carbaldehyde derivative could react with cyclopropanecarboxylic acid and a suitable isocyanide to form a complex amide. A significant advantage of this reaction is that it is often stereoconservative, even with stereochemically labile α-chiral aldehydes, making it valuable in asymmetric synthesis. mdpi.com The use of a Lewis acid, such as zinc bromide, has been shown to improve diastereoselectivity in certain cases. mdpi.com
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and an alkene in its ground state, yielding an oxetane ring. nih.govcambridgescholars.com The reaction is a cornerstone of photochemistry and provides access to four-membered heterocyclic rings that are present in various biologically active compounds. nih.govslideshare.net The mechanism typically involves the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. nih.gov This intermediate subsequently undergoes intersystem crossing and ring closure to form the oxetane product. nih.gov
In the synthesis of analogs, a Paternò-Büchi reaction could be envisioned between a pyridine derivative containing a carbonyl group (e.g., 2-acetylnicotinic acid) and an alkene. Alternatively, a nicotinic acid derivative with a vinyl substituent could react with a simple ketone or aldehyde. The resulting oxetane-fused or substituted pyridine would be a structurally unique analog of this compound. The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the nature of the reactants, solvent, and temperature. slideshare.net
Petasis Reactions
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgacs.org This reaction is valued for its operational simplicity, mild conditions, and broad substrate scope, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgorganic-chemistry.org
The reaction is particularly useful for synthesizing α-amino acids and their derivatives. organic-chemistry.orgresearchgate.net The mechanism involves the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the organoboronic acid. The application of the Petasis reaction in the pyridine series has been documented, providing access to unnatural N-aryl-α-amino acids. researchgate.net This methodology could be directly applied to the synthesis of analogs of this compound. For instance, an aminonicotinic acid derivative could be reacted with cyclopropanecarboxaldehyde and a vinylboronic acid to construct a complex side chain at the amino position. The reaction demonstrates high stereocontrol when a chiral amine or aldehyde is utilized. wikipedia.org
| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |
|---|---|---|---|
| Secondary Amine | Aldehyde | Vinylboronic Acid | Allylamine |
| L-Phenylalanine methyl ester | Lactol | Arylboronic Acid | anti-1,2-Amino alcohol |
| Benzylamine | Dihydroxyacetone | 2-(p-octylphenyl)vinylboronic acid | Precursor to FTY720 (immunosuppressant) |
| Aminopyridine | Glyoxylic Acid | Arylboronic Acid | N-Aryl-α-amino acid |
Peterson Olefination
The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. wikipedia.orgchemistnotes.com It is considered the silicon analog of the Wittig reaction. chemistnotes.com A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated. organic-chemistry.org This intermediate can then undergo elimination to form the alkene under either acidic or basic conditions, with each condition leading to a different stereochemical outcome. wikipedia.org Basic elimination proceeds via a stereospecific syn-elimination, while acidic elimination occurs via an anti-elimination pathway. nrochemistry.com This stereochemical control is a major advantage, as it allows for the selective synthesis of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane precursor. wikipedia.org
This reaction can be strategically employed to introduce a vinyl group onto the pyridine ring, which can then be subjected to cyclopropanation to form the desired 2-cyclopropyl group. For example, a 2-formylnicotinic acid derivative could be treated with an α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) to generate the β-hydroxysilane intermediate. Subsequent elimination would yield the 2-vinylnicotinic acid derivative, a direct precursor for cyclopropanation.
| β-Hydroxysilane Diastereomer | Elimination Condition | Mechanism | Alkene Product |
|---|---|---|---|
| Erythro or Threo | Base (e.g., KH) | Syn-elimination | (Z)-Alkene |
| Erythro or Threo | Acid (e.g., H₂SO₄) | Anti-elimination | (E)-Alkene |
Pictet-Spengler Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a condensation and ring-closing reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com This reaction is a special case of the Mannich reaction and has been a fundamental tool in the synthesis of isoquinoline and indole alkaloids for over a century. wikipedia.orgmdpi.com The reaction mechanism involves the formation of an iminium ion from the amine and carbonyl precursors, followed by an intramolecular electrophilic attack on the aromatic ring to close the new heterocyclic ring. wikipedia.org
While the classic Pictet-Spengler reaction is most efficient with electron-rich aromatic rings like indole, its principles can be applied to the synthesis of complex analogs based on a pyridine framework, often referred to as aza-Pictet-Spengler reactions. For instance, a β-(pyridin-3-yl)ethylamine could serve as the amine component. Reaction with cyclopropanecarboxaldehyde would, after cyclization onto the pyridine ring, yield a cyclopropyl-substituted tetrahydrodipyrido-isoquinoline analog. This strategy is powerful for building polyheterocyclic frameworks that are otherwise difficult to access. nih.gov
Preparations of Aldehydes and Ketones
The synthesis of aldehyde and ketone precursors is fundamental to many of the methodologies described above. Specifically, the preparation of 2-formyl- or 2-acetylnicotinic acid derivatives is a key starting point. Several classic and modern organic reactions can be employed for this purpose.
Oxidation of Alcohols : Primary alcohols can be oxidized to aldehydes using reagents like pyridinium chlorochromate (PCC), while secondary alcohols yield ketones with a variety of oxidants. pressbooks.pub A 2-(hydroxymethyl)nicotinate ester could thus be converted to the corresponding 2-formyl derivative.
Ozonolysis of Alkenes : The oxidative cleavage of a C=C double bond via ozonolysis is an effective method for producing aldehydes and ketones. pressbooks.pub A 2-vinylnicotinate precursor could be cleaved to yield the 2-formylnicotinate.
Hydration of Alkynes : The hydration of a terminal alkyne can produce a methyl ketone (via Markovnikov addition with an Hg²⁺ catalyst) or an aldehyde (via anti-Markovnikov hydroboration-oxidation). pressbooks.pub This could be used to prepare 2-acetyl or 2-formyl nicotinates from a 2-ethynyl precursor.
Reduction of Carboxylic Acid Derivatives : Carboxylic acid derivatives such as esters, acid chlorides, or nitriles can be partially reduced to aldehydes using hydride reagents like diisobutylaluminium hydride (DIBALH). researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Primary Alcohol | PCC | Aldehyde | pressbooks.pub |
| Secondary Alcohol | PCC, CrO₃, etc. | Ketone | pressbooks.pub |
| Alkene | 1. O₃; 2. (CH₃)₂S | Aldehyde / Ketone | pressbooks.pub |
| Terminal Alkyne | 1. Sia₂BH; 2. H₂O₂, NaOH | Aldehyde | pressbooks.pub |
| Ester / Acid Chloride | DIBALH (low temp.) | Aldehyde | researchgate.net |
Preparations of Amines
The synthesis of amine precursors, particularly cyclopropylamines and aminopyridines, is essential for reactions like the Petasis and Pictet-Spengler syntheses.
Reductive Amination : This is one of the most common methods for amine synthesis, involving the reaction of a ketone or aldehyde with an amine (or ammonia) in the presence of a reducing agent like sodium cyanoborohydride. youtube.com For example, cyclopropanecarboxaldehyde can be reacted with ammonia to produce cyclopropylamine.
Kulinkovich-de Meijere Reaction : This reaction allows for the synthesis of cyclopropylamines from amides and Grignard reagents in the presence of a titanium catalyst. It is a powerful method for creating substituted cyclopropylamine structures. clockss.org
From α-Chloroaldehydes : A recently developed method allows for the highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. The reaction proceeds by trapping a zinc homoenolate with an amine, followed by ring closure. chemrxiv.org
N-Cyclopropylation : Amines and anilines can be N-cycloproplyated using cyclopropylboronic acid in the presence of a copper catalyst. This method is effective for attaching a cyclopropyl group directly to a nitrogen atom, such as in an aminonicotinic acid derivative. researchgate.net
Preparations of Carboxylic Acids
The final step in many synthetic routes to this compound will involve the formation of the carboxylic acid group itself. This can be achieved through several reliable methods, starting from a precursor where the cyclopropylpyridine core is already assembled.
One common strategy is the hydrolysis of a nitrile . For instance, 2-cyclopropyl-3-cyanopyridine can be subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. This precursor, 2-cyclopropyl-3-cyanopyridine, can be synthesized via a nucleophilic aromatic substitution reaction where 2-chloronicotinic nitrile is reacted with a cyclopropyl nucleophile, or through a cross-coupling reaction.
Another viable method is the oxidation of a primary alcohol or an aldehyde . If 2-cyclopropyl-3-pyridinemethanol or 2-cyclopropyl-3-pyridinecarboxaldehyde is available, it can be oxidized using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), to afford this compound.
Furthermore, carbonation of an organometallic reagent offers a direct route. A 2-cyclopropyl-3-lithiopyridine or a corresponding Grignard reagent, formed by halogen-metal exchange of 2-cyclopropyl-3-halopyridine, can be reacted with carbon dioxide (CO₂) followed by an acidic workup to produce the target carboxylic acid.
A specialized method for carboxylic acids on a pyridine ring is the decarboxylation of a dicarboxylic acid . For example, pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to undergo decarboxylation to nicotinic acid. cdnsciencepub.com It is plausible that a 2-cyclopropylpyridine-3,4-dicarboxylic acid could be selectively decarboxylated at the 4-position to yield this compound.
| Precursor | Reagents and Conditions | Product |
| 2-Cyclopropyl-3-cyanopyridine | 1. NaOH(aq), Δ 2. H₃O⁺ | This compound |
| 2-Cyclopropyl-3-pyridinemethanol | KMnO₄, NaOH(aq), Δ | This compound |
| 2-Cyclopropyl-3-halopyridine | 1. n-BuLi or Mg 2. CO₂ 3. H₃O⁺ | This compound |
| 2-Cyclopropylpyridine-3,4-dicarboxylic acid | Heat | This compound |
Prins Reactions
The Prins reaction and its nitrogen-containing variant, the aza-Prins reaction, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving the reaction of an alkene or alkyne with a carbonyl compound or an imine under acidic conditions. While a direct application to form this compound is not straightforward, an intramolecular aza-Prins cyclization could be envisioned for the synthesis of a precursor to a this compound analog. researchgate.netsemanticscholar.org
A hypothetical pathway could involve a homoallylic amine containing a cyclopropyl group. For example, a suitably substituted homoallylic amine could react with an aldehyde in the presence of a Lewis or Brønsted acid to generate an iminium ion. Subsequent intramolecular cyclization would lead to a piperidine ring, which is a common core in many alkaloids. If the starting homoallylic amine is appropriately designed, this could lead to a fused ring system from which a this compound derivative could be elaborated.
| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |
| Cyclopropyl-substituted homoallylic amine | Aldehyde (e.g., formaldehyde) | Lewis Acid (e.g., In(OTf)₃) | Iminium ion | Substituted piperidine derivative |
Reactions of Aldehydes and Ketones
Aldehydes and ketones are versatile intermediates in organic synthesis. In the context of this compound, a key precursor could be a 2-cyclopropylpyridine derivative bearing an aldehyde or ketone at the 3-position.
A plausible synthetic route could involve the reaction of a 2-cyclopropyl-3-acetylpyridine with a suitable reagent to introduce the carboxylic acid functionality. For instance, a haloform reaction of 2-cyclopropyl-3-acetylpyridine would yield this compound.
Alternatively, a 2-cyclopropylpyridine-3-carbaldehyde could be a key intermediate. This aldehyde could be synthesized from the corresponding alcohol by oxidation. The aldehyde can then be oxidized to the carboxylic acid as mentioned in section 2.3.15.
| Starting Material | Reagent(s) | Intermediate | Final Product |
| 2-Cyclopropyl-3-acetylpyridine | 1. Br₂, NaOH 2. H₃O⁺ | - | This compound |
| 2-Cyclopropyl-3-pyridinemethanol | PCC or other mild oxidant | 2-Cyclopropylpyridine-3-carbaldehyde | (after further oxidation) this compound |
Reactions of Amines
Reactions of amines are fundamental to the synthesis of many nitrogen-containing heterocycles, including pyridine derivatives. A plausible approach to a this compound precursor could involve the condensation of an amine with a dicarbonyl compound or a related species.
For instance, a three-component reaction between an aldehyde, a 2-aminopyridine derivative, and a diazo ester, catalyzed by a rhodium(III) complex, can lead to the formation of pyrido[1,2-α]pyrimidin-4-ones. nih.gov While not a direct synthesis of this compound, this demonstrates how aminopyridines can be used to construct more complex heterocyclic systems.
A more direct, albeit hypothetical, approach could involve the reaction of a cyclopropyl-containing β-ketoester with an enamine derived from a suitable amine to construct the pyridine ring.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| 2-Aminopyridine | Aldehyde | Diazo ester | [Cp*RhCl₂]₂, AgSbF₆ | Pyrido[1,2-α]pyrimidin-4-one |
| Cyclopropyl β-ketoester | Enamine | - | Heat, acid or base catalyst | Substituted nicotinic acid ester |
Reactions of Carboxylic Acids
While the goal is to synthesize this compound, reactions of other carboxylic acids can be employed to build the pyridine ring or introduce the cyclopropyl group.
A well-established method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an amine. A variation of this could potentially use a cyclopropyl-containing β-ketoester as a starting material to introduce the cyclopropyl group at the 2-position of the resulting dihydropyridine, which can then be oxidized to the pyridine.
Furthermore, a pre-existing nicotinic acid derivative could be modified. For example, a Suzuki cross-coupling reaction between a 2-halonicotinic acid ester and cyclopropylboronic acid could be a highly effective method for introducing the cyclopropyl group. audreyli.comresearchgate.net This approach benefits from the commercial availability of both coupling partners.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Methyl 2-chloronicotinate | Cyclopropylboronic acid | Pd catalyst, base | Methyl 2-cyclopropylnicotinate |
| Cyclopropyl β-ketoester | Aldehyde, Ammonia | Heat | Dihydropyridine intermediate (oxidized to pyridine) |
Reformatsky Reactions
The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxyester. wikipedia.orglibretexts.orgiitk.ac.in This reaction can be adapted for the synthesis of heterocyclic compounds.
A plausible, though not widely reported, strategy for a this compound precursor could involve the reaction of a 2-halopyridine-3-carbaldehyde with an α-haloester and zinc. The resulting β-hydroxyester could then be dehydrated and further manipulated to afford the desired product.
A more likely approach would be an intramolecular Reformatsky reaction. A substrate containing both a 2-halopyridine moiety and an ester with an α-halogen could be cyclized using zinc to form a fused ring system, which could then be opened to reveal a substituted nicotinic acid derivative.
| Reactant 1 | Reactant 2 | Reagent | Product |
| 2-Chloropyridine-3-carbaldehyde | Ethyl bromoacetate | Zinc | Ethyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate |
| Suitably substituted 2-halopyridine with α-haloester side chain | - | Zinc | Fused bicyclic lactone |
Robinson Annulations
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. The nitrogen-containing version, known as the aza-Robinson annulation, can be used to synthesize fused bicyclic amides and related nitrogen heterocycles. nih.govresearchgate.netresearchgate.net
While a direct application to the synthesis of a simple this compound is not apparent, this methodology could be employed to construct a more complex, fused pyridine system that incorporates a cyclopropyl group. For example, a cyclic imide could undergo a Michael addition to a cyclopropyl-containing vinyl ketone. The resulting intermediate could then be induced to undergo an intramolecular aldol-type condensation to form a fused bicyclic system. Subsequent ring-opening or further functional group manipulations could potentially lead to a this compound analog.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Cyclic imide (e.g., succinimide) | Cyclopropyl vinyl ketone | 1. Base (e.g., NaOEt) 2. Acid (e.g., TfOH) | Fused bicyclic amide |
Asymmetric Synthesis Approaches for Chiral this compound Analogs
The development of synthetic routes to enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry. For analogs of this compound, the introduction of a chiral cyclopropane ring presents a significant synthetic challenge that has been addressed through various innovative asymmetric strategies. These approaches are crucial as the stereochemistry of the cyclopropane moiety can profoundly influence the biological activity of the resulting compounds. Methodologies for achieving high stereoselectivity in the synthesis of chiral cyclopropyl-containing building blocks, including those with pyridyl substituents, have focused on biocatalysis, organocatalysis, and transition-metal catalysis.
A notable advancement in the asymmetric synthesis of pyridyl-substituted cyclopropanes involves the use of biocatalysis. Researchers have successfully employed engineered hemoproteins as catalysts for the stereoselective construction of these valuable scaffolds. nih.govwpmucdn.com In one such approach, engineered myoglobin (Mb) variants were used to catalyze the asymmetric cyclopropanation of various olefins using pyridotriazoles (PyTz) as stable carbene precursors. nih.govwpmucdn.com This biocatalytic system demonstrated high activity and stereoselectivity, accommodating both electron-rich and electron-deficient olefins. nih.govwpmucdn.com
The versatility of this enzymatic approach is highlighted by its enantiodivergent nature, allowing access to different stereoisomers of the pyridyl cyclopropane products. nih.govwpmucdn.com For instance, different engineered myoglobin variants can produce opposite enantiomers of the desired cyclopropane product from the same set of starting materials. nih.govwpmucdn.com Mechanistic studies have indicated that substitutions within the pyridotriazole reagent play a critical role in facilitating multiple steps of the catalytic cycle. nih.gov This biocatalytic method represents a significant step forward, providing direct access to optically active pyridine-containing cyclopropanes, which are highly sought-after in drug discovery. nih.govwpmucdn.com
Another strategy for achieving asymmetric cyclopropanation is through organocatalysis, where small chiral organic molecules are used to induce stereoselectivity. Chiral pyridine derivatives themselves have been explored as catalysts in asymmetric cyclization reactions. digitellinc.com In a study focusing on the reaction between electron-deficient alkenes and iodoacetate, a chiral fused pyridine catalyst was identified as being highly effective in producing trans-cyclopropanes with good yield and high enantiomeric excess. digitellinc.com The proposed mechanism involves the in situ generation of a pyridinium ylide, which then undergoes a Michael addition to the alkene, followed by a ring-closing step to form the cyclopropane. digitellinc.com The stereochemical outcome of the reaction is rationalized by the transition state energies, which have been studied using DFT calculations. digitellinc.com
Transition-metal catalysis is a well-established and powerful tool for asymmetric cyclopropanation. A variety of chiral metal complexes have been developed to effect the enantioselective transfer of a carbene to an olefin. Chiral cobalt(II) porphyrin complexes, for example, have shown exceptional stereocontrol in cyclopropanation reactions with diazoacetates. nih.gov These catalysts are noted for their ability to achieve complete diastereocontrol for the trans isomer and high enantioselectivities. nih.gov Similarly, iron complexes with chiral bis(imino)pyridine ligands have been utilized for the asymmetric cyclopropanation of alkenes with diazo compounds, leading to the formation of chiral cyclopropane skeletons that are of significant pharmaceutical interest. researchgate.net The resulting cyclopropyl nitriles can be further elaborated into key intermediates like cyclopropyl carboxylic acids and cyclopropylamines. researchgate.net
Recent developments have also focused on using non-stabilized carbenes in asymmetric cyclopropanation, expanding the scope of accessible cyclopropane structures. Cobalt catalysts with chiral pyridine bis(oxazoline) (Pybox) ligands have been investigated for the cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn While this particular system showed moderate enantioselectivity, it highlights the ongoing efforts to develop robust catalytic systems for challenging transformations. dicp.ac.cn The general principle of using chiral ligands to control the stereochemical outcome of metal-catalyzed carbene transfer remains a central and highly successful strategy in the synthesis of chiral cyclopropanes.
The following table summarizes representative findings in the asymmetric synthesis of cyclopropanes, with a focus on methods applicable to pyridyl-substituted analogs.
| Catalyst/Method | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| Engineered Myoglobin | Styrenes, O/S-allyl-(thio)phenols, acrylates, vinyl amides | Pyridyl-functionalized cyclopropanes | High | High (enantiodivergent) | nih.govwpmucdn.com |
| Chiral Fused Pyridine | Benzalmalononitrile, iodoacetate | trans-Cyclopropane | 84 | 83 ee | digitellinc.com |
| Chiral Cobalt(II) Porphyrin | Olefins, diazoacetates | trans-Cyclopropane | High | High ee, complete trans selectivity | nih.gov |
| Bis(imino)pyridine Iron Complex | 3,4-difluorostyrene, α-diazoacetonitrile | Cyclopropyl nitrile | High | 88 ee | researchgate.net |
| (Pybox)Cobalt Complex | 1,3-dienes, 2,2-dichloropropane | Dimethylcyclopropane | <28 | up to 45 ee | dicp.ac.cn |
These diverse approaches underscore the continuous innovation in synthetic organic chemistry aimed at accessing chiral molecules of pharmaceutical importance. The development of stereoselective methods for the synthesis of this compound analogs is critical for exploring the full potential of this class of compounds in various therapeutic areas.
Biological and Pharmacological Investigations of 2 Cyclopropylnicotinic Acid and Its Analogs
Broad-Spectrum Biological Activities Associated with Cyclopropane-Containing Compounds
The strained cyclopropane (B1198618) ring is a key structural motif found in a variety of natural and synthetic compounds that exhibit significant biological effects. nih.gov Its presence can lead to a diverse range of pharmacological activities, from enzyme inhibition to antimicrobial and insecticidal properties. The unique stereochemical and electronic nature of the cyclopropane group allows it to serve as a stable bioisostere for other chemical groups, such as carbon-carbon double bonds, which can enhance metabolic stability and receptor affinity. nih.gov
Enzyme Inhibition Potentials
Cyclopropane-containing compounds are notable for their ability to act as enzyme inhibitors through various mechanisms. The inherent ring strain and specific stereochemistry of the cyclopropyl (B3062369) group can be leveraged to design potent and selective inhibitors for a range of enzyme targets. mdpi.com
Inhibition can be either reversible or irreversible. In competitive inhibition, a molecule structurally similar to the enzyme's natural substrate binds to the active site, preventing the substrate from binding. abpischools.org.uk Non-peptide inhibitors, which may not resemble the substrate, can offer greater stability against degradation by peptidases. youtube.com Some inhibitors are designed to mimic the transition state of an enzyme-catalyzed reaction, taking advantage of the enzyme's stabilizing effect to achieve high binding affinity. youtube.com Covalent inhibitors form a permanent bond with the enzyme, leading to irreversible inactivation. nih.govyoutube.com
Research has demonstrated the efficacy of cyclopropane derivatives as inhibitors for various enzymes:
Proteases: Dipeptidyl inhibitors incorporating a cyclopropane ring have been developed as potent, broad-spectrum inhibitors of coronavirus 3C-like (3CL) proteases, which are critical for viral replication. researchgate.net
Monoamine Oxidase (MAO): Tranylcypromine, a well-known cyclopropane-containing drug, is an irreversible inhibitor of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. youtube.com
Cyclopropane Fatty Acid Synthetase: This enzyme system can be inhibited by one of its own products, S-adenosylhomocysteine, in a classic example of product inhibition. mdpi.com
Sterol 14-α demethylase (CYP51): As a key enzyme in sterol biosynthesis, CYP51 is a target for antifungal drugs. Molecular docking studies have shown that certain amide derivatives containing a cyclopropane ring have a good binding affinity for the CYP51 protein, suggesting a mechanism for their antifungal action. nih.gov
Table 1: Examples of Enzyme Inhibition by Cyclopropane-Containing Compounds This table is interactive and allows for sorting and filtering of data.
| Compound Class/Name | Target Enzyme | Type of Inhibition | Therapeutic Area |
| Dipeptidyl Derivatives | Coronavirus 3CL Protease | Not Specified | Antiviral |
| Tranylcypromine | Monoamine Oxidase (MAO) | Irreversible | Antidepressant |
| Amide Derivatives | Sterol 14-α demethylase (CYP51) | Not Specified | Antifungal |
| S-adenosylhomocysteine | Cyclopropane Fatty Acid Synthetase | Product Inhibition | Endogenous Regulation |
Antimicrobial Properties, Including Antibacterial and Antifungal Effects
Many natural and synthetic compounds featuring a cyclopropane ring exhibit significant antimicrobial activity. nih.gov Their mechanisms of action can include the disruption of cell membranes or the inhibition of essential enzymes, such as those involved in fatty acid biosynthesis. mdpi.com
Antibacterial Activity: Research into cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. 011 demonstrated growth inhibition against a range of Gram-positive and Gram-negative bacteria. mdpi.com One analog, 2-Heptylcyclopropane-1-Carboxylic Acid, has been shown to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa and is effective at dispersing established bacterial biofilms. nih.gov Furthermore, a study on newly synthesized amide derivatives containing cyclopropane found that several compounds showed moderate inhibitory activity against Staphylococcus aureus and some activity against Escherichia coli. nih.gov
Antifungal Activity: The same classes of compounds often display antifungal properties. Cyclopropane fatty acids are known to possess antifungal activity, potentially by disrupting fungal membranes or inhibiting key enzymes in fatty acid synthesis. mdpi.com In a study of fifty-three amide derivatives containing cyclopropane, several compounds exhibited moderate to promising activity against Candida albicans. nih.gov Three compounds in particular showed excellent antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. nih.gov
Table 2: Antimicrobial Activity of Select Cyclopropane-Containing Compounds This table is interactive and allows for sorting and filtering of data.
| Compound/Class | Target Organism(s) | Observed Effect |
| Amide Derivatives (F8, F24, F42) | Candida albicans | Antifungal (MIC80 = 16 μg/mL) |
| Amide Derivatives (F5, F9, F29, F53) | Staphylococcus aureus | Antibacterial (MIC80 = 32-64 μg/mL) |
| 2-Heptylcyclopropane-1-Carboxylic Acid | S. aureus, P. aeruginosa | Growth inhibition and biofilm dispersal |
| Cyclopropane Fatty Acids | Gram-positive & Gram-negative bacteria | Growth inhibition |
Antiviral Effects
The cyclopropane moiety is a structural feature in several compounds with potent antiviral activity. nih.gov These molecules can interfere with various stages of the viral life cycle, from entry into host cells to replication.
One study identified four novel monocyclic cyclopropane acids, Sydocyclopropanes A–D, from a deep-sea-derived fungus, Aspergillus sydowii. All four compounds exhibited antiviral activity against the influenza A virus (H1N1), with IC50 values ranging from 26.7 to 77.2 μM. mdpi.com
In the context of coronaviruses, cyclopropane-based structures have been instrumental in designing broad-spectrum inhibitors of the 3C-like (3CL) protease, an enzyme essential for viral replication. These dipeptidyl inhibitors were found to be highly potent against the 3CL proteases of SARS-CoV-2, SARS-CoV-1, and MERS-CoV. researchgate.net
Furthermore, synthetic analogs of nucleosides that incorporate a cyclopropane ring have been evaluated for antiviral properties. A study of methylenecyclopropane (B1220202) analogues found that certain 2-amino-6-cyclopropylamino-purine derivatives were highly potent against the Epstein-Barr virus (EBV). nih.gov Other compounds in the same series showed activity against varicella-zoster virus (VZV) and hepatitis B virus (HBV). nih.gov
Table 3: Antiviral Activity of Select Cyclopropane-Containing Compounds This table is interactive and allows for sorting and filtering of data.
| Compound/Class | Target Virus | IC50 / EC50 Value |
| Sydocyclopropane A | Influenza A (H1N1) | IC50 = 26.7 μM |
| 2-amino-6-cyclopropylamino-purine derivative (6e) | Epstein-Barr Virus (EBV) | EC50 ≈ 0.3 μM |
| 2,6-diaminopurine derivative (5h) | Hepatitis B Virus (HBV) | EC50 = 4 μM |
| 2-amino-6-methoxypurine analogue (5g) | Varicella Zoster Virus (VZV) | EC50 = 3.3 μM |
Antitumor Activities
The cyclopropane ring is present in several natural products that exhibit antitumor properties. nih.gov The rigid structure conferred by the ring can be crucial for the molecule's interaction with biological targets involved in cancer pathways, such as enzymes or structural proteins. mdpi.com
For instance, belactosins are natural products that act as covalent inhibitors of the 20S proteasome, a key target in cancer therapy. nih.gov These molecules contain a cyclopropane moiety and have been explored as potential leads for antitumor drugs. nih.gov Similarly, steroids such as cinanthrenol A and phrygiasterol, which contain cyclopropane rings, have demonstrated antitumor effects. mdpi.com The ability of cyclopropane-containing compounds to target specific eukaryotic cytoskeletons can modulate cell apoptosis and death in cancerous cells. mdpi.com
Neurochemical Interactions and Neuroprotective Potentials
Cyclopropane derivatives have been shown to interact with the central nervous system (CNS), demonstrating potential in neurochemical studies and as therapeutic agents for neurological disorders. Their constrained conformations can lead to high selectivity for specific receptor subtypes.
A notable example involves 1-aminocyclopropanecarboxylic acids (ACCs), which are potent and selective ligands for the glycine (B1666218) modulation site associated with the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is crucial for excitatory neurotransmission in the brain. nih.gov Synthetic cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5) have also been developed as competitive antagonists for the NMDA receptor. mdpi.com
Beyond receptor modulation, cyclopropane-containing compounds can also inhibit key enzymes in the CNS. Tranylcypromine is a monoamine oxidase (MAO) inhibitor used clinically as an antidepressant. youtube.com The anesthetic properties of the simple molecule cyclopropane itself have been linked to its effects on neurotransmitter-gated ion channels, where it potentiates glycine receptors and inhibits NMDA and nicotinic acetylcholine (B1216132) receptors. nih.gov
Insecticidal Activities
The use of cyclopropane-containing compounds as insecticides is well-established, with the most prominent examples being the pyrethroids. mdpi.com Pyrethroids are synthetic derivatives of pyrethrins, which are natural insecticides found in chrysanthemum flowers. mdpi.com These compounds contain a cyclopropanecarboxylic acid ester core, which is essential for their potent insecticidal activity. mdpi.com
Structural features of the cyclopropane ring are critical for efficacy. For example, the presence of a gem-dimethyl group on the ring is important for the insecticidal action of many chrysanthemates and related esters. nih.gov Research has led to the development of novel pyrethroid derivatives with high insecticidal activity against various pests, including mosquitoes (Aedes aegypti, Culex quinquefasciatus), houseflies (Musca domestica), and cockroaches (Blattella germanica). mdpi.com
In addition to pyrethroids, derivatives of nicotinic acid have also been investigated for their insecticidal properties. A study on various nicotinic acid derivatives reported promising activity against agricultural pests such as the green peach aphid (Myzus persicae) and the American bollworm (Helicoverpa armigera). jocpr.com This suggests that combining a pyridine (B92270) nucleus, as found in nicotinic acid, with other structural motifs could yield effective insecticides. jocpr.com
Specific Receptor Interactions and Selectivity Studies
Retinoid X Receptor (RXR) Agonism of 2-Cyclopropylnicotinic Acid Analogs (e.g., LG100268)
LG100268 is a potent and selective agonist for the Retinoid X Receptor (RXR), demonstrating significant binding and activation of this nuclear receptor. It exhibits over 1,000-fold greater selectivity for RXR compared to the Retinoic Acid Receptor (RAR) medchemexpress.comrndsystems.com. This selective agonism allows for the specific activation of RXR-mediated signaling pathways. LG100268 has been instrumental in elucidating the distinct biological roles of RXR, independent of RAR activation. Research has shown that LG100268 can activate RXR homodimers, leading to the transcriptional activation of target genes medchemexpress.comrndsystems.com.
LG100268 demonstrates high affinity for all three RXR subtypes: alpha (α), beta (β), and gamma (γ). The binding affinities (Ki) and effective concentrations (EC50) are in the low nanomolar range, indicating a potent interaction with all subtypes. This broad-spectrum agonism across RXR subtypes allows for the modulation of a wide array of physiological processes regulated by these receptors.
| Subtype | Ki (nM) | EC50 (nM) |
| RXR-α | 3.4 | 4 |
| RXR-β | 6.2 | 3 |
| RXR-γ | 9.2 | 4 |
Table 1: Binding affinities (Ki) and effective concentrations (EC50) of LG100268 for RXR subtypes. Data sourced from MedchemExpress.com. medchemexpress.com
The selective activation of RXRs by agonists like LG100268 has been shown to influence several critical biological pathways, including those involved in cell fate and enzymatic activity.
Research has demonstrated that the RXR-selective ligand LG100268 can induce apoptosis, a form of programmed cell death, in leukemic cells rndsystems.com. In studies using the human acute promyelocytic leukemia (APL) cell line NB4, LG100268 was found to inhibit cell proliferation in a dose-dependent manner and accelerate apoptosis over time nih.gov. This effect is associated with cell cycle arrest at the G0/G1 phase nih.gov.
The apoptotic mechanism involves the downregulation of key survival proteins. Treatment with LG100268 has been shown to significantly decrease the protein levels of Survivin, an inhibitor of apoptosis, as well as c-Myc and cyclinD1, which are involved in cell proliferation nih.gov. Furthermore, the cleavage of PARP, a hallmark of apoptosis, is observed in LG100268-treated cells nih.gov. The signaling pathways implicated in these effects include the increased phosphorylation of p38 MAPK and decreased phosphorylation of ERK, suggesting that the MEK/ERK and p38 MAPK pathways are involved in the pro-apoptotic effects of LG100268 in APL cells nih.gov.
In other breast cancer models, LG100268 has been shown to reduce tumor burden by decreasing cell proliferation and inducing apoptosis nih.gov. In combination with anti-PD-L1 antibodies, it significantly increased the infiltration of cytotoxic CD8 T cells and apoptosis in a triple-negative breast cancer model nih.govnih.gov.
LG100268 has been observed to induce the activity of tissue transglutaminase (TGase) in the HL-60 human promyelocytic leukemia cell line rndsystems.com. Tissue transglutaminase (TG2) is an enzyme involved in various cellular processes, including the stabilization of proteins during apoptosis, which can prevent the exposure of neoantigens to the immune system mdpi.com. The modulation of TGase activity by RXR agonists highlights a potential mechanism through which these compounds can influence cellular function and immune responses.
Investigations of RXR-Mediated Biological Pathways
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Modulation by Cyclopropyl-Containing Compounds
Cyclopropyl-containing compounds have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) nih.govnih.gov. mGluR5 is a G-protein coupled receptor widely expressed in the central nervous system and is involved in modulating neuronal excitability and synaptic plasticity nih.govresearchgate.net.
Novel PAMs based on a trans-2-phenylcyclopropane amide scaffold have been designed and synthesized nih.govnih.gov. These compounds bind to an allosteric site on the mGluR5 transmembrane domain, enhancing the receptor's response to its endogenous ligand, glutamate nih.govmdpi.com. One such compound, designated 3a, demonstrated promising activity with a potency of 30 μM in inhibiting nitric oxide production in microglial cell cultures, a measure of its potential neuroprotective activity nih.govnih.gov. This was a 4.5-fold greater potency than the lead compound, 3,3′-difluorobenzaldazine (DFB) nih.govnih.gov. Importantly, compound 3a showed no detectable toxicity at concentrations up to 1000 μM nih.govnih.gov. These findings suggest that cyclopropyl-containing compounds represent a promising new class of mGluR5 modulators for further investigation nih.gov.
Inhibition of LPS-Stimulated Nitric Oxide Production
Research literature does not provide specific details on the direct activity of this compound in inhibiting lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production. However, studies on related nicotinic acid derivatives, such as nicotinamide, have shown that they can prevent the induction of nitric oxide synthase (NOS) mRNA in macrophages stimulated by LPS and interferon-gamma. nih.gov This inhibition is part of a broader anti-inflammatory effect. nih.govnih.govnih.govmdpi.comsemanticscholar.org Nicotinamide has been observed to inhibit NO production in activated macrophages in a dose-dependent manner by preventing the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.govnih.gov
Conformational Requirements for Glutamate Receptor Agonism
The spatial arrangement, or conformation, of molecules is critical for their ability to bind to and activate receptors. For analogs of this compound, specifically conformationally constrained glutamate analogs like 2-(2-carboxycyclopropyl)glycines (CCGs), the three-dimensional structure dictates their selectivity for different glutamate receptor subtypes. nih.govbohrium.com
Studies using these rigid analogs have helped deduce the specific conformations of the neurotransmitter L-glutamate that are required to activate distinct receptor types. nih.gov It has been proposed that each subtype of glutamate receptor requires a specific conformation of L-glutamate for selective activation. nih.gov
For metabotropic glutamate receptors (mGluRs), an extended "anti-anti" conformation is speculated to be necessary for agonism. This was determined because the structures of selective mGluR agonists, such as certain CCG isomers, closely mimic this extended shape. nih.gov In contrast, ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors, appear to require a more folded "gauche+/gauche+" conformation of glutamate for activation. nih.govnih.gov The cyclopropane ring in these analogs restricts the molecule's rotation, locking it into a specific shape that allows for this precise targeting of receptor subtypes. researchgate.net
| Receptor Type | Required Conformation | Active Analogs |
| Metabotropic (mGluR) | Extended (anti-anti) | L-2-(2-carboxycyclopropyl)glycine-I (L-CCG-I) |
| Ionotropic (NMDA, Kainate) | Folded (gauche+/gauche+) | L-2-(2-carboxycyclopropyl)glycine-IV (L-CCG-IV) |
Molecular Mechanisms and Pathway Modulations
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
A primary mechanism of action for analogs of this compound is the inhibition of dihydroorotate dehydrogenase (DHODH). nih.govnih.gov This mitochondrial enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.govnih.gov DHODH catalyzes the fourth step in this pathway: the conversion of dihydroorotate to orotate. nih.govpatsnap.com
Inhibitors of DHODH, such as the active metabolite of leflunomide (B1674699), bind to the enzyme's ubiquinone binding channel, effectively blocking its function. nih.govpatsnap.com This action halts the production of uridine (B1682114) monophosphate (UMP), leading to a depletion of the pyrimidine (B1678525) pool within the cell. nih.govcancer.gov
Effects on Cell Cycle Progression and DNA Synthesis
The inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides have profound effects on cell proliferation. mdpi.comnih.gov Since pyrimidines are necessary for the synthesis of DNA and RNA, blocking their production leads to a halt in these critical processes. nih.govpatsnap.com
This pyrimidine starvation forces cells to pause their progression through the cell cycle. researchgate.netnih.govresearchgate.net Specifically, many studies have shown that DHODH inhibition induces cell cycle arrest in the S phase, the phase during which DNA synthesis occurs. researchgate.netnih.gov This effect is particularly potent in rapidly dividing cells, which are heavily reliant on the de novo pyrimidine synthesis pathway to support their high rate of proliferation. nih.gov
Immunosuppressant and Antiproliferative Applications
The dependence of rapidly proliferating cells on de novo pyrimidine synthesis makes DHODH an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell growth, such as autoimmune disorders and cancer. patsnap.comresearchgate.netelifesciences.org
Immunosuppressant Applications: Activated lymphocytes (T and B cells) undergo rapid proliferation as part of an immune response. By inhibiting DHODH, compounds can suppress the proliferation of these immune cells, leading to an immunosuppressive effect. patsnap.compatsnap.com This is the principle behind the use of DHODH inhibitors like leflunomide and teriflunomide (B560168) in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. patsnap.compatsnap.com
Antiproliferative Applications: Cancer cells are also characterized by rapid and uncontrolled proliferation and are therefore highly sensitive to the inhibition of pyrimidine synthesis. nih.govelifesciences.org Depriving cancer cells of the necessary building blocks for DNA and RNA synthesis effectively inhibits tumor growth. patsnap.compatsnap.com DHODH inhibitors have shown promise in oncology, with research exploring their potential in treating various cancers, including acute myeloid leukemia (AML). nih.govnih.gov
Structure-Activity Relationships of DHODH Inhibitors
The effectiveness of DHODH inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies investigate how modifying different parts of a molecule affects its biological activity, providing a roadmap for designing more potent and selective drugs. nih.govresearchgate.net
For pyrimidine-based analogs that inhibit DHODH, several structural features have been identified as crucial for activity:
Intact Pyrimidine Ring: The core amide and imide groups of the pyrimidine-like ring are essential for significant enzyme inhibition. nih.gov
Carboxylic Acid Group: A carboxylic acid group at the 6-position of the ring is a critical requirement for binding to the enzyme's active site. nih.gov Replacing this group with others, like sulfonamides or tetrazoles, generally reduces inhibitory activity. nih.gov
Substitutions at the 5-position: There appears to be a steric limitation at the 5-position of the ring, suggesting a negatively charged enzyme substituent may be located nearby. nih.gov
For other classes of DHODH inhibitors, such as analogs of leflunomide's active metabolite, the SAR indicates that modifications to various parts of the molecule can fine-tune its potency and pharmacokinetic properties. nih.gov These studies help in optimizing lead compounds to create drugs with improved efficacy. nih.gov
| Molecular Feature | Importance for DHODH Inhibition | Reference |
| Pyrimidine Ring Integrity | Intact amide and imide groups are required. | nih.gov |
| 6-Carboxylic Acid | Essential for significant enzyme inhibition; preferred over other acidic groups. | nih.gov |
| 5-Position Substitution | Subject to steric limitations; suggests proximity to a charged enzyme residue. | nih.gov |
| Hydrophobic Side Chains | Modifications can significantly alter potency and species specificity. | nih.govnih.gov |
Interaction with Nucleotide Metabolism Pathways in Cancer Development
The metabolic reprogramming of cancer cells to support uncontrolled proliferation is a well-established hallmark of cancer. nih.gov One of the critical metabolic alterations is the increased demand for nucleotides, the building blocks of DNA and RNA. nih.gov Consequently, the enzymatic pathways responsible for nucleotide synthesis are considered attractive targets for anticancer drug development. nih.gov
While direct studies on the interaction of this compound with nucleotide metabolism pathways are not extensively available, research on analogous structures provides insight into potential mechanisms. For instance, compounds that feature a 2′-amino-5′-cyclopropyl nicotinic acid moiety have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov Notably, these compounds are structurally distinct from traditional DHODH inhibitors like leflunomide and teriflunomide, suggesting a different binding mode or mechanism of action. nih.gov The inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA replication and RNA synthesis, thereby impeding the proliferation of cancer cells. nih.govnih.gov
Proliferating cancer cells, in contrast to most differentiated cells, often rely on the de novo synthesis pathways for both purines and pyrimidines to meet their high demand for nucleotides. nih.govnih.gov This dependency makes the enzymes in these pathways, such as carbamoyl-phosphate synthetase 2 (CPS2), aspartate transcarbamoylase (ATCase), dihydroorotase (DHO), and DHODH, critical for tumor growth and survival. nih.gov Therefore, the investigation of cyclopropyl-containing nicotinic acid derivatives as potential modulators of these pathways remains a promising area of cancer research.
Synergistic Biological Effects with Other Pharmacological Agents (e.g., Synthetic Oleanane (B1240867) Triterpenoids)
The combination of different pharmacological agents is a common strategy in cancer therapy to enhance efficacy, overcome resistance, and reduce toxicity. nih.gov Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest. nih.gov
While there is no direct evidence of synergistic effects between this compound and synthetic oleanane triterpenoids, studies on a closely related analog, 6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268), have demonstrated such interactions. Research has shown that synthetic oleanane triterpenoids exhibit additive or synergistic effects when combined with LG100268, a rexinoid. These combinations have been noted for their ability to induce cell differentiation.
Synthetic oleanane triterpenoids are a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. Their mechanisms of action are multifaceted, involving the modulation of several signaling pathways, including the Keap1/Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. The potential for synergistic interactions with nicotinic acid derivatives could lead to novel therapeutic strategies that target multiple pathways involved in carcinogenesis.
Enzymatic Cyclopropane Ring-Opening Reactions and Biological Function
The cyclopropane ring is a unique structural motif present in various natural products and synthetic molecules that can undergo enzymatic ring-opening reactions, leading to the formation of a reactive intermediate capable of covalently modifying biological targets. wgtn.ac.nz This mechanism of action is a key feature of certain bioactive compounds. wgtn.ac.nz However, there is currently no available scientific literature to suggest that this compound undergoes such enzymatic cyclopropane ring-opening reactions or that this is a primary mechanism for its biological activity. The following sections describe this mechanism in the context of other cyclopropane-containing molecules.
Proposed Mechanisms for Bioactive 1,2-Cyclopropyl Carbohydrates
Research into bioactive 1,2-cyclopropyl carbohydrates has proposed a mechanism of inhibition that involves an enzymatic cyclopropane ring-opening. wgtn.ac.nz It is suggested that these compounds act as mechanism-based inhibitors, where the target enzyme catalyzes the opening of the strained cyclopropane ring. wgtn.ac.nzwgtn.ac.nz
The proposed mechanism involves the following steps:
Enzymatic Attack: A nucleophilic residue within the active site of the target enzyme attacks one of the carbons of the cyclopropane ring. wgtn.ac.nzwgtn.ac.nz
Ring Opening: This nucleophilic attack leads to the cleavage of a carbon-carbon bond in the cyclopropane ring, forming a covalent enzyme-inhibitor intermediate. wgtn.ac.nz
Carbanion Formation: The ring-opening can result in the formation of a carbanion, which can be stabilized by electron-withdrawing groups attached to the cyclopropane ring. wgtn.ac.nz
A study on a series of 1,2-cyclopropyl carbohydrate derivatives found that the bioactivity was consistent with a target-based activation mechanism involving an enzymatic cyclopropane ring-opening. wgtn.ac.nzwgtn.ac.nz This was supported by the observation of a diastereoselective preference for the α-stereoisomer of the cyclopropane ring. wgtn.ac.nzwgtn.ac.nz
Involvement in Protein Transport and Localization (Vesicle Tethering)
The processes of protein transport and localization are fundamental to maintaining cellular organization and function. Vesicle tethering is a critical step in vesicular transport, where transport vesicles are initially and specifically linked to their target membranes before SNARE-mediated fusion. This process is mediated by tethering proteins and complexes.
Currently, there is no scientific evidence linking this compound or its potential metabolites from ring-opening reactions to the regulation of protein transport or vesicle tethering. The cellular machinery responsible for these processes, such as the p115 tethering protein that links COPI vesicles to the Golgi membrane by binding to Giantin and GM130, operates through specific protein-protein and protein-lipid interactions. nih.gov Any potential role for a small molecule like this compound in modulating these complex processes would require further investigation.
Computational Chemistry and Molecular Modeling of 2 Cyclopropylnicotinic Acid
Application of Computational Methods to 2-Cyclopropylnicotinic Acid and its Analogs
Ab Initio Methods for High-Accuracy Predictions
Ab initio quantum mechanical methods are foundational in computational chemistry for providing high-accuracy predictions of molecular properties, independent of experimental data. These first-principles calculations are crucial for understanding the conformational behavior and electronic structure of molecules like this compound.
Detailed research findings on other nicotinic acid derivatives demonstrate the utility of these methods. For instance, conformational analyses using Density Functional Theory (DFT), a type of ab initio method, have been employed to determine the most stable geometries of related molecules. Studies on cyclopropyl (B3062369) methyl ketone have shown that the s-cis conformation is the most stable, a finding that aligns with experimental work uwlax.edu. For 2-(methylthio)nicotinic acid, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been used to analyze possible conformations and their corresponding energies and dipole moments researchgate.net. Similar methodologies could be applied to this compound to elucidate its preferred three-dimensional structure, considering the rotational flexibility of the cyclopropyl and carboxylic acid groups relative to the pyridine (B92270) ring.
Vibrational analysis based on ab initio calculations is another powerful tool. Theoretical spectra for nicotinic acid and its derivatives have been computed and compared with experimental FT-IR and Raman spectra to assign vibrational modes researchgate.netresearchgate.net. Such studies on this compound would allow for a detailed understanding of its vibrational properties. Furthermore, benchmark ab initio computations, including methods like CCSD(T)-F12a, have been used to determine the conformers and proton affinities of complex amino acids, showcasing the high accuracy achievable with these techniques nih.gov.
Table 1: Theoretical Approaches for High-Accuracy Predictions of this compound
| Computational Method | Predicted Property | Relevance to this compound |
| Density Functional Theory (DFT) | Conformational energies, geometries, vibrational frequencies | Determination of the most stable isomer and its spectroscopic signature. |
| Møller-Plesset perturbation theory (MP2) | Electron correlation effects on energy and structure | Refined energetic and geometric predictions. |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy electronic energies | Gold-standard benchmark for conformational energies and reaction barriers. |
Prediction and Analysis of Chemical Reactivity and Reaction Mechanisms
Computational methods are pivotal in predicting the chemical reactivity of this compound and elucidating the mechanisms of its reactions.
The study of redox-catalyzed reactions involving nicotinic acid derivatives can be significantly enhanced through computational modeling. For example, the oxidation of 3-picoline to nicotinic acid in the presence of catalysts has been investigated, with a focus on the reaction mechanism mdpi.com. The initial step in this process involves the detachment of a hydrogen atom from the methyl group, initiating a free radical oxidation mdpi.com.
Computational studies on similar systems can shed light on the potential redox behavior of this compound. The cyclopropyl group, with its unique electronic properties, including enhanced π-character in its C-C bonds, can influence the reactivity of the molecule nih.gov. DFT calculations could be employed to model the interaction of this compound with various oxidizing agents and catalysts. Such studies would involve mapping the potential energy surface to identify intermediates and transition states, thereby elucidating the reaction pathway. The role of the cyclopropyl group in stabilizing or destabilizing radical intermediates could be a key area of investigation.
The calculation of activation energies is crucial for understanding reaction kinetics. Theoretical methods, particularly DFT, are widely used to compute the energy barriers of chemical reactions. For instance, DFT calculations have been used to determine the potential energy diagram for the decarboxylation of a palladium propionate complex, identifying the barriers for competing fragmentation reactions researchgate.net.
In the context of this compound, activation energy calculations could be applied to various potential reactions, such as its synthesis or degradation. For example, the decarboxylation of 6-Cyclopropane-2-oxo-3-pyridine Carboxylic Acid to form 2-cyclopropylpyridine has been noted to be a challenging reaction, suggesting a significant activation barrier sci-hub.se. Computational modeling could quantify this barrier and provide insights into the transition state structure.
The process of finding a transition state often involves methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages like Gaussian joaquinbarroso.comucsb.edu. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the reactants and products on the potential energy surface joaquinbarroso.com.
Table 2: Calculated Activation Energies for Related Reactions
| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
| Decarboxylation of [(phen)Pd(O2CC2H5)]+ | B3LYP-D3BJ/BS2//M06/BS1 | Not explicitly stated, but diagram provided | researchgate.net |
| Cyclopropane (B1198618) ring-opening (relative energies) | Orca 4 | ΔG(TSB1 − TSA1) = 4.9 kcal/mol (approx. 20.5 kJ/mol) | researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
The general procedure for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry would be optimized, and the protein structure would be obtained from a repository like the Protein Data Bank (PDB). Docking software, such as AutoDock Vina, would then be used to predict the binding poses and estimate the binding affinity, often expressed as a docking score in kcal/mol nih.govmdpi.com. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
The presence of the cyclopropyl group can significantly influence these interactions. Its rigid and lipophilic nature can enhance binding to hydrophobic pockets within a receptor and restrict the conformational flexibility of the molecule, potentially leading to a more favorable entropic contribution to binding nih.govresearchgate.netscientificupdate.com.
Table 3: Examples of Molecular Docking Studies on Related Compounds
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| Novel guanidine derivative with cyclopropane | DNA minor groove | -8.9 | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| Nicotinic acid derivatives | Tyrosyl-tRNA synthetase, Nitroreductase | Various | Not specified | mdpi.com |
| 2-(Trimethoxyphenyl)-thiazoles | COX-1/COX-2 | Not specified | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Cyclopropane carbohydrazide analogues | Colchicine binding site of tubulin | Not specified | Not specified | ias.ac.in |
Analytical Methodologies for 2 Cyclopropylnicotinic Acid and Its Derivatives
Chromatographic Separation Techniques
The analysis of 2-cyclopropylnicotinic acid and its derivatives relies on various chromatographic techniques to ensure accurate quantification and identification. These methods leverage the physicochemical properties of the molecules to achieve separation from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed, each with specific configurations and detectors suited for the analysis of these organic acids.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
HPLC is a versatile and widely used technique for the analysis of organic acids due to its ability to handle non-volatile and thermally labile compounds. mdpi.com The separation can be tailored by adjusting the stationary and mobile phases, offering flexibility for various analytical challenges. mdpi.com For nicotinic acid and its derivatives, several HPLC modes are particularly effective.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the separation of organic acids. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A simple and reliable isocratic RP-HPLC method can be developed for the simultaneous estimation of multiple compounds. researchgate.net
UV detection is frequently paired with RP-HPLC for the analysis of compounds containing chromophores, such as the pyridine (B92270) ring in this compound. The carboxyl group itself provides UV absorption in the 200 to 210 nm range, allowing for direct detection. shimadzu.be For enhanced sensitivity and selectivity, especially for detecting trace amounts of halogenated carboxylic acids, pre-column derivatization can be employed. researchgate.netgoogle.com Using a derivatizing agent like 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) allows for detection in the near-visible region (e.g., 392 nm), where interference from other impurities is minimal. researchgate.netgoogle.com
Table 1: Example RP-HPLC Method Parameters for Related Compounds This table is illustrative and based on methods for similar organic acids.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Mixture of aqueous acid (e.g., 1% orthophosphoric acid), acetonitrile, and 2-propanol | researchgate.net |
| Detection | UV/PDA at 210 nm | researchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netgoogle.com |
| Column Temperature | 40-50 °C | researchgate.netgoogle.com |
Ion exclusion chromatography (IEC) is a highly effective and common mode for separating organic acids. shimadzu.bephenomenex.com This technique utilizes a stationary phase, typically an H+ form cation exchange polymer, which separates weak acids based on the principle of Donnan exclusion. shimadzu.be Highly ionized strong acids are repelled by the negatively charged stationary phase and elute quickly, while weakly dissociated acids like this compound can penetrate the pores of the packing material to varying degrees, allowing for separation. shimadzu.beshimadzu.com The elution order is generally related to the pKa of the acids, with lower pKa acids eluting faster. shimadzu.be
For detection, a pH-buffered electroconductivity system can be used to achieve high sensitivity and selectivity. shimadzu.com An acidic mobile phase is typically used to suppress the ionization of the organic acids within the column, which results in good separation. shimadzu.be Post-column, the eluent is neutralized, causing the acids to dissociate almost completely. shimadzu.be The resulting ions can then be detected with high sensitivity by an electroconductivity detector. shimadzu.be
Table 2: Principles of Ion Exclusion Chromatography for Organic Acids
| Aspect | Description | Reference |
|---|---|---|
| Separation Principle | Based on Donnan exclusion, where the degree of ionization (related to pKa) determines retention. Weak acids penetrate the stationary phase pores more than strong acids. | shimadzu.beoup.com |
| Stationary Phase | H+ form strong cation exchange resin. | shimadzu.be |
| Mobile Phase | Typically an acidic aqueous solution (e.g., perchloric acid, hexafluorobutyric acid). | shimadzu.comdiduco.com |
| Detection | Post-column pH buffering followed by electroconductivity detection for high sensitivity. | shimadzu.beshimadzu.com |
Ion exchange chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. microbenotes.com The separation relies on the reversible exchange of ions in the sample with ions on the ion exchanger. microbenotes.com For the analysis of nicotinic acid, which is an ionizable molecule, anion exchangers can be used. tandfonline.comnih.gov These materials possess positively charged groups that attract the negatively charged carboxylate form of the acid. microbenotes.com
The retention behavior is influenced by the charge, radius, and valence of the organic acid ions. shimadzu.be A method for analyzing nicotinic acid in plasma has been developed using ion exchange solid-phase extraction followed by mixed-mode ion exchange/reversed-phase liquid chromatography. nih.gov This approach highlights the utility of ion exchange principles for isolating and analyzing nicotinic acid and its derivatives. nih.gov Similar to ion exclusion chromatography, electroconductivity detection is a suitable method for quantifying the separated ions.
Table 3: Ion Exchange Chromatography for Nicotinic Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Principle | Separation based on affinity to a charged stationary phase (ion exchanger). | microbenotes.com |
| Application to Nicotinic Acid | Anion exchangers attract the deprotonated carboxylate group of the acid. | tandfonline.comnih.gov |
| Mobile Phase pH | Control of pH is crucial to manage the ionization state of the analyte. | tandfonline.com |
| Detection | Tandem mass spectrometry or electroconductivity detection. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique known for its high sensitivity and selectivity, making it suitable for the analysis of nicotinic acid and its impurities. mdpi.comresearchgate.net The method separates volatile compounds in the gas phase, which are then detected and identified by mass spectrometry. Although the thermal stability of nicotinic acid can be a concern, direct GC-MS methods have been developed without the need for derivatization. mdpi.comresearchgate.netmyfoodresearch.com
In GC-MS analysis, the mass spectrum of nicotinic acid typically shows a molecular ion peak at m/z 123. myfoodresearch.com The fragmentation patterns observed in the mass spectrometer are crucial for structure elucidation and confirmation of the analyte's identity. myfoodresearch.comkfnl.gov.sa For nicotinic acid derivatives, fragmentation often involves the successive elimination of neutral molecules, with the nicotinyl cation (m/z 106) being a common product for esters and amides. kfnl.gov.sa A single quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode can be used for quantitative analysis, providing enhanced sensitivity. mdpi.comresearchgate.net
Table 4: Example GC-MS Parameters for Nicotinic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D.) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Injection | Temperature programmable inlet to minimize thermal degradation. | myfoodresearch.com |
| Detector | Single quadrupole mass spectrometer. | mdpi.comresearchgate.net |
| Ionization | Electron Ionization (EI) at 70 eV. | mdpi.comresearchgate.net |
Gas Chromatography-Electron Capture Detection (GC-ECD)
The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography, particularly for electronegative compounds such as those containing halogens. scioninstruments.commeasurlabs.com It operates by measuring the decrease in a constant current caused by the capture of electrons by analyte molecules passing through the detector. scioninstruments.com
For the analysis of nicotinic acid and its derivatives, which are not strongly electronegative, a derivatization step is typically required to introduce electronegative groups onto the molecule. A method for the concurrent quantification of quinolinic, picolinic, and nicotinic acids utilizes GC-MS in electron capture negative ionization mode, which operates on a similar principle of capturing electrons. researchgate.net The compounds are converted to their hexafluoroisopropyl esters prior to chromatography. researchgate.net This derivatization makes the molecules highly responsive to the detector, enabling quantification at the femtomole level. researchgate.net This approach demonstrates the potential of GC-ECD for ultra-trace analysis of this compound following appropriate derivatization to introduce electron-capturing moieties.
Table 5: Characteristics of GC-ECD Analysis
| Aspect | Description | Reference |
|---|---|---|
| Principle | Detects compounds that capture thermal electrons, causing a decrease in a standing current. | scioninstruments.commeasurlabs.com |
| Selectivity | Highly selective for electronegative compounds (e.g., halogenated compounds, certain nitrogen and oxygen compounds). | scioninstruments.commeasurlabs.com |
| Sensitivity | Extremely high sensitivity, capable of detecting vanishingly small concentrations. | measurlabs.com |
| Application to Nicotinic Acid Derivatives | Requires derivatization to introduce strongly electronegative groups (e.g., hexafluoroisopropyl esters) for detection. | researchgate.net |
Spectroscopic and Other Detection Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS) are two primary techniques employed for its analysis.
UV-Vis spectroscopy is a valuable tool for analyzing organic molecules containing chromophores, which are parts of the molecule that absorb light. The carboxyl group (-COOH) and the pyridine ring in this compound are chromophores.
Generally, simple, unconjugated carboxylic acids exhibit a weak absorption maximum around 210 nm, which can be of limited practical use for analysis. libretexts.org However, the presence of the pyridine ring in conjugation with the carboxyl group in this compound shifts the absorption to a more analytically useful wavelength. For comparison, the related compound 2-pyrazine carboxylic acid shows a distinct absorption spectrum in the 200–370 nm range. researchgate.net The carbonyl group (C=O) within the carboxylic acid can also contribute to absorption, typically showing a weak absorbance maximum in the 270-300 nm range due to n→π* transitions. masterorganicchemistry.com
While direct UV-Vis spectroscopy can be used for quantification, its utility can be enhanced through indirect methods. One such approach involves the reaction of the carboxyl group with a reagent to form a colored complex that can be measured more sensitively. For instance, a method developed for analyzing carboxyl groups in pulp involves the exchange of hydrogen ions from the carboxylic acid with copper ions. ncsu.edu The subsequent measurement of the copper concentration via UV spectrophotometry allows for the indirect quantification of the carboxyl groups. ncsu.edu This principle could be adapted for specific applications involving this compound where matrix interference is a challenge.
Table 1: General UV-Vis Absorption Characteristics for Relevant Chromophores
| Chromophore Group | Typical Transition | Approximate λmax (nm) | Notes |
| Isolated Carboxyl (-COOH) | n→π | 200-210 | Weak absorption, often not practical for complex samples. |
| Isolated Carbonyl (C=O) | n→π | 270-300 | Generally a weak absorption band. masterorganicchemistry.com |
| Conjugated Systems | π→π* | >200 | Wavelength increases with the extent of conjugation. masterorganicchemistry.com |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and structure of a compound, making it an essential tool for the definitive identification of this compound and its derivatives.
In MS analysis, the compound is first ionized and then fragmented. The resulting fragmentation pattern serves as a "molecular fingerprint," allowing for detailed structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental formula. Techniques like UHPLC-PDA/ESI/Orbitrap/MS/MS are used for the identification and characterization of complex organic acid derivatives from natural sources. mdpi.com
For derivatives of this compound, MS analysis would be crucial. For example, studies on cyclopropene (B1174273) fatty acid derivatives have shown that the location of the cyclopropane (B1198618) ring can be determined by examining the mass spectra of their ozonized products or methanethiol (B179389) adducts. nih.gov Similarly, fragmentation pathways for derivatives of this compound would likely involve characteristic losses of the carboxyl group (as CO2) and fragmentation of the cyclopropyl (B3062369) and pyridine rings. Electrospray ionization (ESI) is a common soft ionization technique that allows for the analysis of intact molecular ions, which is particularly useful for confirming molecular weight. mdpi.comnih.gov
Table 2: Common Mass Spectrometry Ionization Techniques and Their Applications
| Technique | Abbreviation | Principle | Application for this compound |
| Electrospray Ionization | ESI | Soft ionization; creates ions from a solution by applying a high voltage. | Ideal for determining the molecular weight of the parent compound and its derivatives with minimal fragmentation. nih.govmdpi.com |
| Electron Ionization | EI | Hard ionization; bombards the sample with high-energy electrons, causing extensive fragmentation. | Useful for creating a reproducible fragmentation pattern for structural elucidation and library matching. |
| High-Resolution Mass Spectrometry | HRMS | Measures m/z with very high accuracy. | Allows for the determination of the precise elemental composition. mdpi.com |
Sample Preparation and Extraction Protocols
Effective sample preparation is a prerequisite for reliable and accurate analysis. The goal is to isolate this compound and its derivatives from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Soxhlet extraction is a classic and robust method for extracting compounds from solid samples. jetir.org The technique involves the continuous washing of a solid sample with a distilled solvent. youtube.com The sample is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor travels up to a condenser, where it cools and drips onto the sample. youtube.com Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted analyte with it. youtube.com This cycle is repeated, allowing for a thorough extraction.
This method has been successfully used to extract nicotine (B1678760) from tobacco waste using toluene (B28343) as a solvent. jetir.org The process parameters, such as solvent volume, temperature, and time, are optimized to achieve maximum extraction efficiency. jetir.org Given that nicotinic acid is derived from nicotine, the principles of Soxhlet extraction are directly applicable to its derivatives. For this compound, a suitable solvent would be chosen based on its solubility characteristics. The primary drawbacks of this method are the long extraction times (often hours) and the large volumes of solvent required. youtube.comthermofisher.com
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a more modern and efficient alternative to traditional methods like Soxhlet. thermofisher.comthermofisher.com ASE utilizes conventional solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500-2000 psi). fishersci.combsip.res.in These conditions increase the efficiency and speed of the extraction process. The high pressure keeps the solvent in a liquid state above its boiling point, while the high temperature increases solvent viscosity and enhances analyte diffusion from the sample matrix. thermofisher.com
ASE offers significant advantages over Soxhlet extraction, including:
Reduced Extraction Time: Extractions can often be completed in 15-30 minutes compared to many hours for Soxhlet. thermofisher.com
Lower Solvent Consumption: ASE typically uses significantly less solvent, making it a more environmentally friendly and cost-effective technique. thermofisher.comnih.gov
Automation: The process can be fully automated, improving reproducibility and sample throughput. thermofisher.com
This technique is approved by the U.S. EPA for extracting a wide range of organic compounds and has been successfully applied to the extraction of nicotine and its metabolite cotinine (B1669453) from biological samples. thermofisher.comnih.gov Its proven efficacy for related compounds makes it a highly suitable method for the extraction of this compound from various solid and semi-solid matrices.
Table 3: Comparison of Soxhlet and Accelerated Solvent Extraction (ASE)
| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |
| Principle | Continuous solid-liquid extraction at the solvent's boiling point. | Solid-liquid extraction with solvents at elevated temperature and pressure. bsip.res.in |
| Extraction Time | Long (8-24 hours). thermofisher.com | Short (15-30 minutes). thermofisher.com |
| Solvent Volume | High (e.g., 200-500 mL). thermofisher.com | Low (e.g., 10-40 mL). thermofisher.com |
| Temperature | Boiling point of solvent at atmospheric pressure. | Elevated (50-200 °C). fishersci.com |
| Pressure | Atmospheric. | Elevated (1500-2000 psi). fishersci.com |
| Automation | Manual. | Fully automatable. thermofisher.com |
Microwave-Assisted Digestion is a sample preparation technique primarily used for elemental analysis, not for the analysis of intact organic compounds. anton-paar.com The process involves heating a sample in a closed vessel with concentrated acids (such as nitric acid, hydrochloric acid, or hydrofluoric acid) using microwave energy. scielo.brepa.gov This completely destroys the organic matrix, leaving the elements of interest in a clear, liquid solution suitable for analysis by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS). anton-paar.comepa.gov
Therefore, Microwave-Assisted Digestion would not be used to extract or analyze the this compound molecule itself. However, it would be the appropriate method if the analytical goal was to determine the concentration of trace metals or other inorganic impurities within a sample containing this compound. science.gov For example, this technique is used in the pharmaceutical industry to monitor inorganic impurities in active pharmaceutical ingredients. science.gov
Advanced Analytical Procedure Development and Validation
Analytical Target Profile (ATP) Definition.europa.eu
The foundation of a robust analytical procedure is the definition of the Analytical Target Profile (ATP). keynotive.io The ATP is a prospective summary of the performance characteristics that an analytical method must meet to be considered fit for its intended purpose. europa.euich.org This profile is established early in the development process and guides the selection and optimization of the analytical technique. pharmaknowledgeforum.comamericanpharmaceuticalreview.com For the analysis of this compound, the ATP would delineate the required performance for measuring critical quality attributes (CQAs) of the drug substance and product. europa.euich.org
Key elements of an ATP for an assay of this compound might include:
Analyte and Matrix: Clearly defining this compound as the analyte and specifying the matrix in which it will be measured (e.g., bulk drug substance, specific dosage form).
Measurement Technique: Stating the intended analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Performance Characteristics: Defining the acceptance criteria for key validation parameters. nih.gov
An illustrative ATP for an HPLC assay of this compound is presented below.
| Performance Characteristic | Target Criteria |
|---|---|
| Specificity/Selectivity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% of the true value. |
| Precision (Repeatability) | The relative standard deviation (RSD) for a series of measurements should not be more than 2.0%. |
| Linearity | A linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) of not less than 0.999. |
| Range | The range should typically be 80% to 120% of the test concentration for the assay of a drug substance or a finished product. |
| Robustness | The method should demonstrate reliability with respect to deliberate variations in method parameters. |
Knowledge and Risk Management in Analytical Procedure Development.europa.eu
Knowledge and risk management are integral components of the AQbD framework for analytical method development. worldpharmatoday.comnih.gov This approach involves a systematic process of gathering and analyzing knowledge about the analyte and the analytical procedure to identify and mitigate potential risks to method performance. americanpharmaceuticalreview.comrjptonline.org
Knowledge Management: Throughout the lifecycle of the analytical procedure, knowledge is continuously gathered and refined. ich.org This includes understanding the physicochemical properties of this compound and its potential degradation pathways. This knowledge informs the selection of appropriate analytical techniques and the identification of critical method parameters that could impact performance. pharmaknowledgeforum.com
Risk Management: Risk assessment tools, such as Failure Mode and Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams, are used to identify and rank potential sources of variability in an analytical method. nih.gov For an HPLC method for this compound, potential risk factors could include:
Sample Preparation: pH of the sample diluent, extraction efficiency.
Chromatographic Conditions: Mobile phase composition and pH, column temperature, flow rate.
Detection: Wavelength accuracy.
Once risks are identified, they are mitigated through experimental design and the establishment of a robust control strategy. americanpharmaceuticalreview.comworldpharmatoday.com
Robustness Assessment of Analytical Methods.europa.eu
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. scielo.br It provides an indication of the method's reliability during normal usage. scielo.br A robustness study is typically conducted during the late stages of method development. ijpsonline.com
For an HPLC method for this compound, a robustness study might involve varying parameters such as:
pH of the mobile phase.
Percentage of organic solvent in the mobile phase.
Column temperature.
Flow rate.
Wavelength of detection.
A common approach for robustness testing is to use a design of experiments (DoE), such as a fractional factorial design, which allows for the efficient evaluation of multiple parameters and their interactions. ijpsonline.com The results of the robustness study help to define the Method Operable Design Region (MODR), which is the multidimensional space of method parameters within which the method is known to perform as intended. nih.gov
The following table illustrates a hypothetical robustness study design for an HPLC method for this compound.
| Parameter | Nominal Value | Variation Low (-) | Variation High (+) |
|---|---|---|---|
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Acetonitrile (%) | 40% | 38% | 42% |
| Column Temperature (°C) | 30°C | 28°C | 32°C |
| Flow Rate (mL/min) | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
Method Validation Parameters (e.g., Accuracy, Selectivity, Precision).europa.euich.org
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgslideshare.net The validation process involves evaluating a set of performance characteristics as defined by regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1). gmp-compliance.orgfda.gov
For a quantitative method for this compound, the key validation parameters include:
Accuracy: The closeness of test results obtained by the method to the true value. upm-inc.com This is often assessed by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage recovered is calculated. core.ac.ukresearchgate.net
Selectivity (Specificity): The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or placebo components. upm-inc.com This can be demonstrated by showing that there is no interference from these components at the retention time of this compound. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. upm-inc.com Precision is typically evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. core.ac.uk
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment. scispace.com
Reproducibility: Precision between different laboratories.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. core.ac.uk This is typically determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.netmjcce.org.mk
Range: The interval between the upper and lower concentration levels of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. core.ac.uk
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.comcore.ac.uk
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comcore.ac.uk These are particularly important for the analysis of impurities.
The results of the validation study are documented to provide evidence that the analytical method is suitable for its intended use.
The table below summarizes typical acceptance criteria for the validation of an HPLC assay method for this compound.
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean recovery of 98.0% - 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Selectivity | No interference from blank, placebo, impurities, or degradation products at the analyte's retention time. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor, theoretical plates) remain within acceptable limits after deliberate changes to method parameters. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Stereoselectivity
Future synthetic efforts will likely concentrate on developing more efficient, environmentally benign, and stereoselective methods for the synthesis of 2-cyclopropylnicotinic acid and its derivatives. While classical methods for constructing pyridine (B92270) rings and introducing cyclopropyl (B3062369) moieties exist, there is a growing demand for greener and more atom-economical processes.
Key research directions include:
Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control for the synthesis of this compound. This technology can enable the use of hazardous reagents or extreme reaction conditions with greater control, leading to higher yields and purity.
Biocatalysis: Employing enzymes for key synthetic steps can offer unparalleled stereoselectivity and sustainability. The development of engineered enzymes for cyclopropanation or for the synthesis of chiral precursors could provide access to enantiomerically pure derivatives of this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds. The development of photoredox methods for the cyclopropanation of nicotinic acid derivatives could provide a mild and efficient alternative to traditional methods.
The pursuit of stereoselective synthesis is particularly crucial, as the biological activity of chiral derivatives of this compound is likely to be stereospecific. The development of methods for the asymmetric synthesis of these compounds will be essential for unlocking their full therapeutic potential. doi.orgresearchgate.netresearchgate.net
Exploration of Undiscovered Biological Activities and Untapped Therapeutic Applications
The structural motifs present in this compound, namely the cyclopropane (B1198618) ring and the nicotinic acid core, are found in numerous biologically active molecules. unl.ptresearchgate.net This suggests that this compound and its derivatives may possess a wide range of unexplored pharmacological activities.
Future research in this area will focus on:
Broad-Spectrum Biological Screening: Systematic screening of this compound and a library of its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could reveal novel therapeutic applications. orientjchem.orgresearchgate.netmdpi.com
Anti-infective Properties: Given the prevalence of the cyclopropane moiety in natural and synthetic anti-infective agents, derivatives of this compound should be investigated for their potential antibacterial, antifungal, and antiviral activities. unl.ptresearchgate.net
Neurological Disorders: Nicotinic acid and its derivatives are known to have effects on the central nervous system. The unique conformational constraints imposed by the cyclopropyl group could lead to derivatives with novel activities in the treatment of neurological and psychiatric disorders.
Metabolic Diseases: As an analogue of nicotinic acid (Vitamin B3), which plays a crucial role in metabolism, this compound and its derivatives warrant investigation for their potential in managing metabolic disorders such as diabetes and dyslipidemia.
The following table summarizes potential therapeutic areas for this compound derivatives based on the known activities of related compounds.
| Therapeutic Area | Rationale | Potential Molecular Targets |
|---|---|---|
| Oncology | Many cyclopropane-containing compounds exhibit anti-tumor properties. | Tubulin, Kinases, DNA |
| Infectious Diseases | The cyclopropane ring is a feature of several natural antibiotics. | Bacterial cell wall synthesis enzymes, Viral replication proteins |
| Inflammation | Arylpropionic acids are a well-known class of anti-inflammatory drugs. orientjchem.org | Cyclooxygenase (COX) enzymes, Cytokines |
| Neurological Disorders | Nicotinic acid has known effects on the central nervous system. | Nicotinic acetylcholine (B1216132) receptors, N-methyl-D-aspartate (NMDA) receptors unl.pt |
Advanced Computational Modeling for Mechanism-Based Drug Design and Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. xtalpi.com For this compound, these techniques can accelerate the discovery of new derivatives with enhanced activity and selectivity.
Future computational research avenues include:
Molecular Docking and Virtual Screening: Docking studies can predict the binding modes of this compound derivatives to the active sites of various protein targets. nih.govnih.govresearchgate.netmdpi.commdpi.com This allows for the rapid in silico screening of large virtual libraries to identify promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound derivatives when bound to their biological targets. This can help to understand the key interactions responsible for binding and to design modifications that enhance affinity and residence time.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to search for novel scaffolds that could mimic the activity of this compound.
Integration of High-Throughput and Miniaturized Analytical Platforms for Comprehensive Characterization
The comprehensive characterization of this compound and its derivatives requires sophisticated analytical techniques. The integration of high-throughput and miniaturized platforms will be crucial for accelerating the pace of research and discovery.
Emerging trends in this area include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against biological targets. nih.govchemdiv.comnih.govku.eduagilent.com The development of robust and miniaturized HTS assays will be essential for exploring the full biological potential of this compound derivatives.
Lab-on-a-Chip (LOC) Technology: LOC devices, also known as micro-total analysis systems (µTAS), integrate multiple laboratory functions onto a single chip. mdpi.comnih.govnih.govjhu.edufiu.edu These platforms can be used for the rapid synthesis, purification, and analysis of this compound derivatives, as well as for conducting biological assays with minimal reagent consumption.
Advanced Chromatographic and Spectroscopic Techniques: The development of advanced separation techniques, such as supercritical fluid chromatography (SFC) and multidimensional liquid chromatography, coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will be vital for the detailed structural characterization and purity assessment of novel this compound derivatives. Enantioselective HPLC methods will be particularly important for the analysis of chiral compounds. researchgate.net
The following table highlights the application of these advanced analytical platforms in the research of this compound.
| Platform | Application in this compound Research | Key Advantages |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives for biological activity. | Speed, Miniaturization, Cost-effectiveness |
| Lab-on-a-Chip (LOC) | Miniaturized synthesis, purification, and biological assays. | Low sample consumption, High integration, Portability |
| Enantioselective HPLC | Separate and quantify enantiomers of chiral derivatives. | High resolution, Accurate quantification of enantiomeric excess |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation. | High sensitivity, High mass accuracy |
Q & A
Q. What are the established synthetic routes for 2-Cyclopropylnicotinic acid, and how do reaction conditions (e.g., catalysts, solvents, temperature) influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or cross-coupling reactions. For example, nicotinic acid derivatives may undergo cyclopropanation using diazo compounds under palladium catalysis. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of cyclopropane precursors. Yield optimization requires HPLC monitoring of intermediates, with purity confirmed by melting point analysis and <sup>1</sup>H/<sup>13</sup>C NMR . For novel routes, provide full spectral data (IR, HRMS) and chromatographic retention times to validate structural identity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : <sup>1</sup>H NMR (confirm cyclopropyl proton splitting patterns and aromatic protons), <sup>13</sup>C NMR (cyclopropane carbons at ~5–15 ppm), and IR (carboxylic acid C=O stretch ~1700 cm<sup>-1</sup>).
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) with UV detection at 254 nm. Purity >95% is recommended for biological assays .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC. Cyclopropane rings are sensitive to heat and light, requiring amber vials and inert atmospheres (N2 or Ar) .
- pH Stability : Test solubility and degradation in buffers (pH 2–12) to identify optimal conditions for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (cell lines, concentrations, controls) using PRISMA guidelines. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., NIH preclinical guidelines for cell viability assays) .
- Data Normalization : Use Z-factor or signal-to-noise ratios to assess assay robustness .
Q. What computational approaches are validated for modeling the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict cyclopropane ring strain (≈27 kcal/mol) and electrophilic aromatic substitution sites .
- MD Simulations : Simulate solvation effects in water/DMSO mixtures to correlate with experimental kinetic data .
- Validation : Cross-check computational results with experimental <sup>13</sup>C NMR chemical shifts and X-ray crystallography (if available) .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 4-/5-positions of the pyridine ring and cyclopropane moiety. Assess impacts on logP (HPLC-derived) and permeability (Caco-2 assays) .
- High-Throughput Screening (HTS) : Use fragment-based libraries to identify co-crystallization candidates for target binding validation .
- Data Integration : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors with activity .
Data Contradiction and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .
- Quality Control : Establish acceptance criteria for starting materials (e.g., ≥98% purity for nicotinic acid precursors) .
- Documentation : Adhere to FAIR data principles by publishing full synthetic protocols, including raw spectral data in supplementary materials .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
